

# Molecular weight and formula of 1,3-Dichlorobutane

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## Compound of Interest

Compound Name: 1,3-Dichlorobutane

Cat. No.: B052869

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## An In-depth Technical Guide to 1,3-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,3-Dichlorobutane** is a chlorinated hydrocarbon with the chemical formula  $C_4H_8Cl_2$ . It is a colorless liquid that serves as a versatile building block in organic synthesis.<sup>[1]</sup> Its bifunctional nature, arising from the two chlorine atoms at the 1 and 3 positions, allows for the construction of a variety of cyclic and acyclic molecules. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of **1,3-dichlorobutane**, with a particular focus on its relevance in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical compounds.

### Chemical and Physical Properties

**1,3-Dichlorobutane** is a flammable liquid and should be handled with appropriate safety precautions.<sup>[2]</sup> It is insoluble in water and has a density greater than water. Key quantitative data for **1,3-dichlorobutane** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>8</sub> Cl <sub>2</sub>	[3]
Molecular Weight	127.01 g/mol	[2][3]
CAS Number	1190-22-3	[2]
Appearance	Colorless liquid	[1]
Boiling Point	134 °C	[2]
Density	1.115 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.4431	[2]
Flash Point	31 °C (87.8 °F)	[2]

## Spectroscopic Data

The structural elucidation of **1,3-dichlorobutane** and its reaction products relies on standard spectroscopic techniques. The following tables summarize the key spectroscopic data.

### <sup>1</sup>H NMR Spectroscopy

Assignment	Chemical Shift (ppm)	Multiplicity
-CH <sub>3</sub>	1.561	d
-CH <sub>2</sub> - (at C2)	2.123	m
-CH <sub>2</sub> Cl (at C1)	3.696	t
-CHCl- (at C3)	4.25	m

Note: The chemical shifts are referenced to TMS and the solvent is CDCl<sub>3</sub>. The data is based on typical values and may vary slightly depending on the experimental conditions.

### <sup>13</sup>C NMR Spectroscopy

Assignment	Chemical Shift (ppm)
-CH <sub>3</sub>	25.5
-CH <sub>2</sub> - (at C2)	42.5
-CH <sub>2</sub> Cl (at C1)	45.5
-CHCl- (at C3)	58.5

Note: The chemical shifts are referenced to TMS and the solvent is CDCl<sub>3</sub>. The data is based on typical values and may vary slightly depending on the experimental conditions.

## Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
126/128	Low	[M] <sup>+</sup> (Molecular Ion)
91/93	~20	[C <sub>4</sub> H <sub>8</sub> Cl] <sup>+</sup>
90/92	~30	[C <sub>4</sub> H <sub>7</sub> Cl] <sup>+</sup>
63/65	100	[C <sub>3</sub> H <sub>6</sub> Cl] <sup>+</sup> (Base Peak)
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
27	High	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

Note: The presence of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio) results in characteristic M/M+2 peaks for chlorine-containing fragments.[\[4\]](#)

## Experimental Protocols

### Synthesis of 1,3-Dichlorobutane

A documented method for the preparation of **1,3-dichlorobutane** involves the reaction of tetrahydrofuran with carbonyl chloride (phosgene) in the presence of hydrogen chloride. This process is carried out under substantially anhydrous conditions at elevated temperature and pressure.

Reaction Scheme:

#### Detailed Protocol:

- **Reactor Setup:** A high-pressure reactor vessel constructed of a material resistant to acid and phosgene is required. The reactor should be equipped with a stirrer, a temperature controller, a pressure gauge, and inlets for the reactants.
- **Charging the Reactor:** The reactor is charged with tetrahydrofuran and a catalytic amount of hydrogen chloride (approximately 0.1 to 20% by weight based on the tetrahydrofuran). The hydrogen chloride can be introduced as a gas or generated in situ from the reaction of an alcohol (e.g., methanol or ethylene glycol) with carbonyl chloride.
- **Reaction Conditions:** The reactor is sealed and the mixture is heated to a temperature between 50 °C and 150 °C. Carbonyl chloride is then introduced into the reactor. The reaction is carried out under superatmospheric pressure.
- **Reaction Monitoring:** The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC) to determine the consumption of tetrahydrofuran and the formation of **1,3-dichlorobutane**.
- **Work-up and Purification:** Upon completion of the reaction, the reactor is cooled, and the excess pressure is carefully vented. The crude reaction mixture is then subjected to fractional distillation to isolate the **1,3-dichlorobutane** from any unreacted starting materials and byproducts.

## Applications in Synthesis

**1,3-Dichlorobutane** is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. Its two reactive chlorine atoms allow for sequential or simultaneous reactions with nucleophiles to form rings of different sizes.

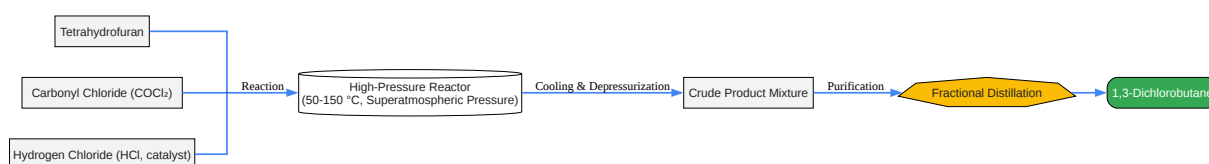
## Synthesis of Nitrogen-Containing Heterocycles

A primary application of **1,3-dichlorobutane** is in the synthesis of azacycloalkanes, isoindoles, pyrazoles, and pyrazolidines. This is often achieved through microwave-assisted N-heterocyclization reactions with primary amines and hydrazines.<sup>[1][5]</sup>

#### General Reaction Scheme:

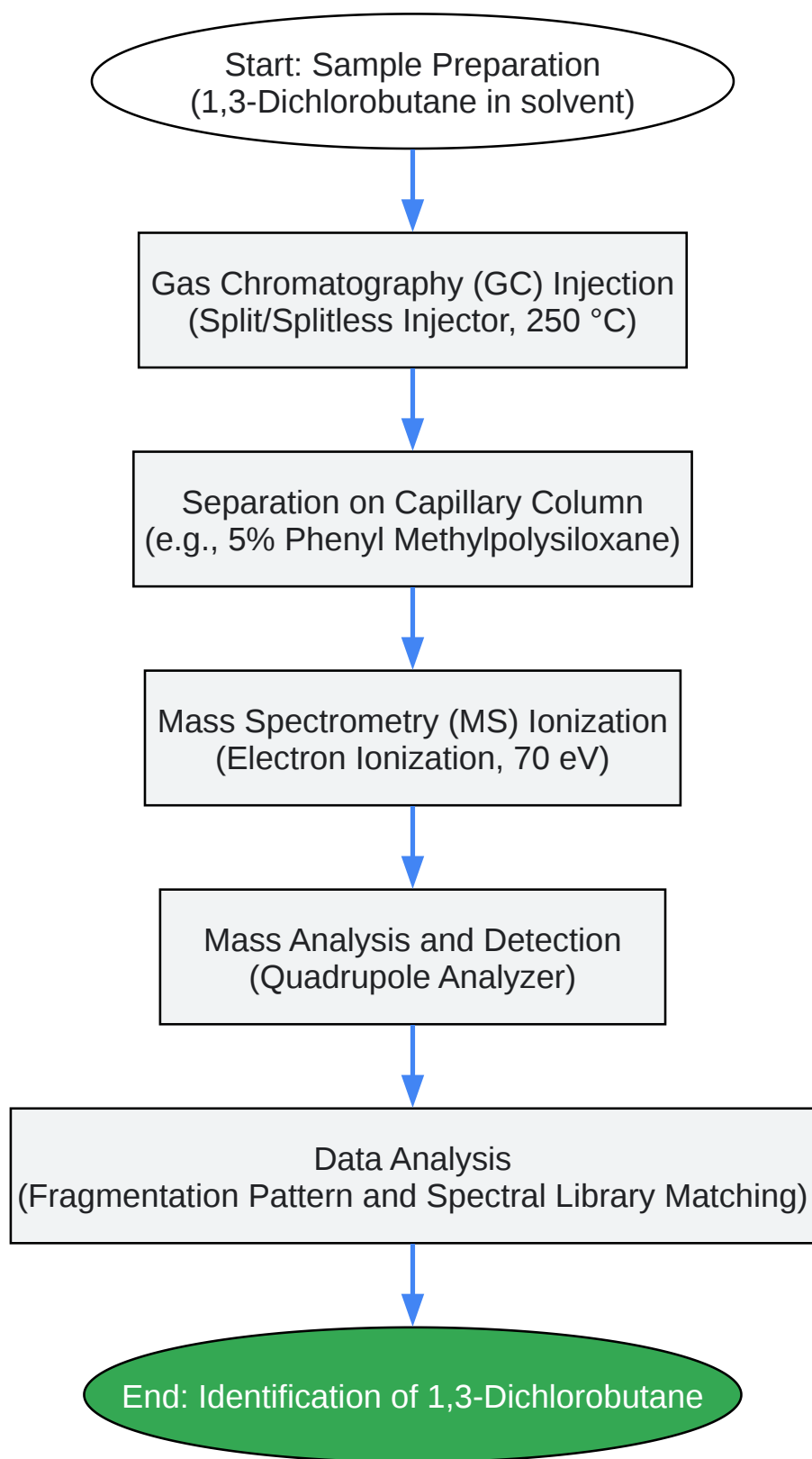
This reactivity makes **1,3-dichlorobutane** a useful intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The ability to introduce a substituted four-carbon chain is a key feature in the construction of various molecular scaffolds.

## Mandatory Visualizations



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Caption: Synthesis pathway of **1,3-Dichlorobutane** from Tetrahydrofuran.



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Caption: GC-MS workflow for the analysis of **1,3-Dichlorobutane**.

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## References

- 1. 1,3-DICHLOROBUTANE CAS#: 1190-22-3 [[amp.chemicalbook.com](http://amp.chemicalbook.com)]
- 2. 1,3-Dichlorobutane 99 1190-22-3 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 3. 1,3-Dichlorobutane | C<sub>4</sub>H<sub>8</sub>Cl<sub>2</sub> | CID 14480 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. benchchem.com [[benchchem.com](http://benchchem.com)]
- 5. bocsci.com [[bocsci.com](http://bocsci.com)]
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